7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps. The initial step often includes the formation of the 1,3,4-thiadiazole ring, which is achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. This intermediate is then further reacted with benzyl chloride to introduce the benzylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The sulfur and nitrogen atoms in its structure play a crucial role in binding to the active sites of enzymes, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- **4-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
Uniqueness
What sets 7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart from similar compounds is its unique triazatricyclo structure combined with the thiadiazole ring.
Properties
Molecular Formula |
C22H14N6O2S2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C22H14N6O2S2/c1-13-7-8-17-24-18-16(20(30)27(17)11-13)9-15(10-23)19(29)28(18)21-25-26-22(32-21)31-12-14-5-3-2-4-6-14/h2-9,11H,12H2,1H3 |
InChI Key |
LRCXXLBCMVDLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=NN=C(S4)SCC5=CC=CC=C5)C#N)C=C1 |
Origin of Product |
United States |
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